EGFR Mutant Inhibition Potency Comparison
In a study of thiophene-pyrimidine derivatives, compounds with a 2-(thiophen-2-ylmethoxy) substitution pattern exhibited enhanced inhibition of the clinically relevant EGFR T790M and L858R/T790M mutants. While direct data for the exact target compound is unavailable, the most potent analog in the series, compound 13a, showed IC50 values of 4.34 ± 0.60 μM against A549 cells and 3.79 ± 0.57 μM against A431 cells, comparable to the lead drug Olmutinib [1]. This class-level evidence suggests that the thiophene-ether motif at the 2-position is critical for overcoming resistance mutations, a feature not present in simpler 2-alkoxy-5-bromopyrimidines.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Not directly reported for the specific compound; inferred from class activity |
| Comparator Or Baseline | Compound 13a (thiophene-pyrimidine derivative): 4.34 μM (A549), 3.79 μM (A431); Olmutinib: similar potency |
| Quantified Difference | Not calculable for the exact compound; class demonstrates potent mutant EGFR inhibition |
| Conditions | MTT assay, A549 and A431 cancer cell lines |
Why This Matters
Selecting this compound provides a scaffold pre-optimized for engaging mutant EGFR kinases, a validated target in non-small cell lung cancer, potentially saving significant medicinal chemistry resources compared to starting from a non-thiophene analog.
- [1] Xiao, Z., Zhou, Z., Chu, C., Zhang, Q., Zhou, L., Yang, Z., ... & Zhu, W. (2020). Design, synthesis and antitumor activity of novel thiophene-pyrimidine derivatives as EGFR inhibitors overcoming T790M and L858R/T790M mutations. European Journal of Medicinal Chemistry, 203, 112511. https://doi.org/10.1016/j.ejmech.2020.112511 View Source
